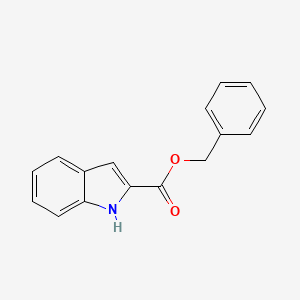

benzyl 1H-indole-2-carboxylate

Descripción general

Descripción

Benzyl 1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Pd-Catalyzed C–H Activation and Benzylation

Palladium-catalyzed reactions enable selective functionalization at the C3 position of the indole ring. For example:

-

Reaction with benzyl alcohols : In water at 60°C, benzyl 1H-indole-2-carboxylate undergoes C3–H activation using Pd(OAc)₂ and TPPMS as a ligand, producing bis(indolyl)methanes (e.g., 3a ) in 91% yield . This domino reaction avoids the need for protecting groups and demonstrates high regioselectivity.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| C3-Benzylation | Pd(OAc)₂, TPPMS, H₂O, 60°C, 16 h | Bis(indolyl)methane (3a ) | 91% |

Alkylation and Transesterification

-

N-Alkylation : Treatment with benzyl bromide in aqueous KOH/acetone yields ethyl 1-benzyl-1H-indole-2-carboxylate (3 ), which can be hydrolyzed to 1-benzyl-1H-indole-2-carboxylic acid (6 ) under reflux .

-

Transesterification : Using NaOMe in methanol triggers transesterification, producing methyl esters, though this pathway is less efficient compared to direct alkylation .

Hydrolysis and Derivatization

The ester group is hydrolyzed to the carboxylic acid under basic conditions, enabling further derivatization:

-

Hydrazide formation : Reaction with benzyl hydrazine in the presence of EDCI produces indole-2-carbohydrazide derivatives (e.g., 4a–q ), which are pivotal in medicinal chemistry for developing bioactive molecules .

Electrophilic Substitution

The electron-rich indole core facilitates electrophilic substitution at C3. For example:

-

Iodination : Treatment with iodine and potassium hydroxide introduces iodine at C3, yielding 3-iodo derivatives (e.g., 6a–d ) in >80% efficiency . Subsequent benzylation forms 1-benzyl-3-iodo-1H-indole-2-carbonitrile (7a–d ), a precursor for cross-coupling reactions .

Cross-Coupling Reactions

The iodine-substituted derivative participates in diverse cross-coupling reactions:

Propiedades

Número CAS |

78277-27-7 |

|---|---|

Fórmula molecular |

C16H13NO2 |

Peso molecular |

251.28 g/mol |

Nombre IUPAC |

benzyl 1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-10,17H,11H2 |

Clave InChI |

GBVAGZMJJSANDQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2 |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.